molecular formula C15H15BrClN3O2 B2802928 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one CAS No. 2415464-95-6

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one

Cat. No.: B2802928
CAS No.: 2415464-95-6
M. Wt: 384.66
InChI Key: MPYKBQNRKXULCF-UHFFFAOYSA-N
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Description

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one is a complex organic compound featuring a pyrazole ring, an azetidine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Azetidine Formation: The azetidine ring can be formed by cyclization of a suitable precursor, such as a β-amino alcohol, under basic conditions.

    Coupling Reactions: The brominated pyrazole and azetidine intermediates are coupled using a suitable base and solvent to form the desired product.

    Ether Formation: The final step involves the formation of the ether linkage by reacting the intermediate with 4-chlorophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one can undergo various types of chemical reactions:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and azetidine rings.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyrazole and azetidine rings.

Scientific Research Applications

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used to study the biological activity of pyrazole and azetidine derivatives, including their interactions with proteins and nucleic acids.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The pyrazole and azetidine rings can interact with various molecular targets, while the chlorophenoxy group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-bromophenoxy)ethan-1-one
  • 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one
  • 1-{3-[(4-fluoro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one

Uniqueness

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both bromo and chloro substituents allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClN3O2/c16-12-5-18-20(9-12)8-11-6-19(7-11)15(21)10-22-14-3-1-13(17)2-4-14/h1-5,9,11H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYKBQNRKXULCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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